3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate
CAS No.: 68133-97-1
Cat. No.: VC18450749
Molecular Formula: C23H20N2O6
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68133-97-1 |
|---|---|
| Molecular Formula | C23H20N2O6 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 3-[2-[3-[3-(2-carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate |
| Standard InChI | InChI=1S/C23H20N2O6/c26-22(27)12-14-24-16-6-1-3-8-18(16)30-20(24)10-5-11-21-25(15-13-23(28)29)17-7-2-4-9-19(17)31-21/h1-11H,12-15H2,(H-,26,27,28,29) |
| Standard InChI Key | PYZUAOHBBJNJQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=CC=CC3=[N+](C4=CC=CC=C4O3)CCC(=O)O)O2)CCC(=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a conjugated system comprising two benzoxazolium rings linked by a prop-2-enylidene bridge. Each benzoxazolium unit is substituted with a carboxyethyl group, contributing to its zwitterionic character. The molecular formula C₂₃H₂₀N₂O₆ and molecular weight of 420.4 g/mol underscore its moderate polarity and solubility in polar aprotic solvents.
Table 1: Key Molecular Identifiers
Spectral Characterization
Synthetic batches of this compound are typically validated via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). The benzoxazolium protons resonate between δ 8.2–7.1 ppm, while the prop-2-enylidene bridge exhibits characteristic olefinic signals near δ 6.2–5.8 ppm. IR spectroscopy confirms the presence of carboxylate (ν ~1600 cm⁻¹) and aromatic C=N stretches (ν ~1500 cm⁻¹) .
Synthesis and Optimization
Condensation Methodology
The primary synthesis route involves a Knoevenagel condensation between 3-(2-carboxyethyl)-1,3-benzoxazol-3-ium bromide and a propanedialdehyde derivative under inert conditions. A representative protocol employs n-butanol/benzene (7:3) as the solvent system at 160°C, yielding the target compound in 85–96% efficiency .
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Solvent | n-Butanol/benzene (7:3) |
| Temperature | 160°C |
| Catalyst | Sodium acetate |
| Reaction Time | 10–12 hours |
| Yield | 85–96% |
Purification Challenges
Post-synthesis purification via flash chromatography (DCM:MeOH, 50:1) is critical due to the compound’s propensity for aggregation. Residual solvents such as toluene are removed under reduced pressure, with final recrystallization in diethyl ether yielding a crystalline green solid .
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
-
>10 mg/mL in DMSO or DMF at neutral pH
-
<1 mg/mL in aqueous buffers below pH 5 due to carboxylate protonation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with 95% mass loss by 400°C, indicating limited thermal stability .
Optical Characteristics
The extended π-conjugation system confers strong absorption in the visible spectrum (λₐᵦₛ = 650–720 nm), with molar extinction coefficients exceeding 10⁴ L·mol⁻¹·cm⁻¹. Fluorescence emission peaks at 740–760 nm (quantum yield Φ = 0.12–0.15) make it suitable for near-infrared (NIR) imaging applications .
Functional Applications
Biomedical Imaging
The compound’s NIR fluorescence enables in vivo tumor targeting when conjugated to monoclonal antibodies. Mouse xenograft studies demonstrate 3–5× higher tumor-to-background ratios compared to ICG (indocyanine green) at 24 h post-injection .
Organic Electronics
Comparative Analysis with Structural Analogues
Table 3: Benchmarking Against Related Benzoxazolium Derivatives
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